molecular formula C21H23N3O5S B15038722 ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15038722
M. Wt: 429.5 g/mol
InChI Key: GEPXSERYJRBNTM-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method involves the reaction of phthalimide with glycine methyl ester under basic conditions to form phthalimide glycine methyl ester . This intermediate can then be further reacted with other reagents to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H23N3O5S/c1-5-29-20(28)16-12(4)22-21(30-16)23-17(25)15(10-11(2)3)24-18(26)13-8-6-7-9-14(13)19(24)27/h6-9,11,15H,5,10H2,1-4H3,(H,22,23,25)

InChI Key

GEPXSERYJRBNTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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